Dimethyl (3-Methyl-4-nitrophenyl)malonate
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Overview
Description
Dimethyl (3-Methyl-4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates, which are diesters of malonic acid. This compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to a malonate ester. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-Methyl-4-nitrophenyl)malonate can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with an appropriate halide, followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: The ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, such as 3-Methyl-4-nitrophenyl bromide.
Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to yield the desired product
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of chloroacetic acid and sodium cyanide in the esterification process is also common .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-Methyl-4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted malonates.
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
Dimethyl (3-Methyl-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of Dimethyl (3-Methyl-4-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amine group can lead to the formation of biologically active compounds that interact with enzymes or receptors in biological systems. The ester groups can also undergo hydrolysis to release active carboxylic acids that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler diester of malonic acid without the nitro and methyl groups.
Diethyl malonate: Another diester of malonic acid with ethyl groups instead of methyl groups.
Methyl 3-nitrobenzoate: Contains a nitro group on a benzene ring but lacks the malonate ester structure
Uniqueness
Dimethyl (3-Methyl-4-nitrophenyl)malonate is unique due to the presence of both a nitro group and a malonate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H13NO6 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
dimethyl 2-(3-methyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C12H13NO6/c1-7-6-8(4-5-9(7)13(16)17)10(11(14)18-2)12(15)19-3/h4-6,10H,1-3H3 |
InChI Key |
CNICFJUBZDBLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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